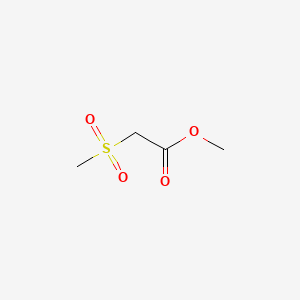

Methyl Methanesulfonylacetate

説明

Historical Context and Evolution of Methyl Methanesulfonylacetate Research

While specific details on the initial discovery of this compound are not extensively documented in seminal literature, its development is intrinsically linked to the broader evolution of research into organosulfur compounds, particularly sulfones and their derivatives. The exploration of sulfonation and sulfone synthesis has been a cornerstone of organic chemistry since the 19th century, initially focusing on aromatic compounds. numberanalytics.com The synthesis of α-sulfonyl esters, such as this compound, represents a more modern advancement, driven by the need for versatile C-H acidic compounds for carbon-carbon bond formation.

Research into related compounds, such as alkyl (methylsulphinyl)dithioacetates and alkyl (methylsulphonyl)dithioacetates, which can be prepared from dimethyl sulfoxide (B87167) and dimethyl sulphone respectively, has contributed to the understanding of the reactivity of carbon atoms flanked by sulfur-containing activating groups. rsc.org The continuous development of synthetic methods for sulfonyl-containing molecules, including the use of various sulfonating agents like sulfonyl chlorides, has broadened the accessibility and application of compounds like this compound in synthetic chemistry. nih.gov

Significance of the Sulfonylacetate Moiety in Organic Synthesis

The synthetic utility of this compound is derived primarily from the properties of the sulfonylacetate moiety. The sulfonyl group (R-S(=O)₂-R') is a powerful functional group in organic chemistry, known for its versatility. nih.gov Sulfones are recognized as "chemical chameleons" due to their ability to participate in a wide array of chemical reactions, acting as electrophiles, nucleophiles, or even radical species depending on the reaction conditions. nih.gov

The sulfonyl group is strongly electron-withdrawing, a property that significantly influences the adjacent methylene (B1212753) group in the sulfonylacetate structure. wikipedia.org This electron-withdrawing nature makes vinyl sulfones effective Michael acceptors and is a key feature in reactions like the Ramberg–Bäcklund reaction and the Julia olefination. wikipedia.org In the context of this compound, this electronic effect is crucial for activating the α-protons, making them acidic and readily removable by a base. This facilitates the formation of a stabilized carbanion, which can then act as a nucleophile in a variety of bond-forming reactions. The sulfonyl group is a common structural feature in many pharmaceuticals and agrochemicals, highlighting the importance of building blocks that contain this moiety. nih.gov

Current State of Research and Future Directions for this compound

Current research on this compound primarily focuses on its application as a versatile intermediate and building block in organic synthesis. cymitquimica.com It is frequently used in the production of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. cymitquimica.com For instance, its structural features are relevant in the synthesis of compounds where a methanesulfonyl group is incorporated to enhance biological activity or modify physical properties. The synthesis of various derivatives is a key area of its application, leveraging its reactivity for creating diverse molecular architectures. cymitquimica.com

Future research directions are likely to expand its role in medicinal chemistry and sustainable synthesis. There is potential for its use in creating novel pharmaceutical formulations. For example, its ester group could theoretically be involved in reactions to modify drug molecules, potentially enhancing solubility or bioavailability. As the demand for greener and more efficient chemical processes grows, the use of versatile building blocks like this compound in streamlined, atom-economical synthetic routes will be increasingly important. nih.gov Research into new catalytic systems that can utilize such C-H acidic compounds for direct functionalization represents a promising avenue for future exploration.

Electron-Withdrawing Group Influence on Proton Acidity and Reactivity

The reactivity of this compound is fundamentally governed by the powerful electron-withdrawing nature of the adjacent sulfonyl group. An electron-withdrawing group (EWG) increases the acidity of nearby protons by stabilizing the resulting conjugate base formed after the proton is donated. ck12.org When a proton from the α-carbon (the CH₂ group) of this compound is removed by a base, a negatively charged carbanion is formed.

The sulfonyl group stabilizes this negative charge through a strong inductive effect (-I effect). The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the adjacent α-carbon. quora.comlibretexts.org This dispersal of the negative charge over several atoms makes the carbanion conjugate base more stable. quora.com A more stable conjugate base corresponds to a stronger acid, meaning the α-protons are significantly more acidic than those of a simple ester. ck12.orgquora.com

This enhanced acidity is the key to the compound's utility. The easily formed, stabilized carbanion is an excellent nucleophile, capable of participating in a wide range of reactions, including alkylations, acylations, and condensations. This allows for the straightforward formation of new carbon-carbon bonds, making this compound a valuable tool for constructing complex molecular skeletons. The principle that EWGs increase acidity is a general and powerful concept in organic chemistry, as illustrated by the pKa values of substituted carboxylic acids. libretexts.org

Data Tables

Table 1: Physicochemical Properties of this compound This table provides a summary of the key physical and chemical properties of this compound. Data is compiled from various chemical databases. nih.govtcichemicals.com

| Property | Value |

| IUPAC Name | methyl 2-methylsulfonylacetate |

| CAS Number | 62020-09-1 |

| Molecular Formula | C₄H₈O₄S |

| Molecular Weight | 152.17 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 60.0 to 63.0 °C |

| SMILES | COC(=O)CS(=O)(=O)C |

Table 2: Illustrative pKₐ Values for Carboxylic Acids with Electron-Withdrawing Groups This table demonstrates the effect of electron-withdrawing groups on the acidity of a molecule. As the electronegativity of the substituent increases or the distance to the acidic proton decreases, the acidity increases (pKₐ decreases). This principle directly applies to the enhanced acidity of the α-protons in this compound due to the sulfonyl group. quora.comlibretexts.orgquora.com

| Compound | Substituent | pKₐ |

| Butyric acid | - | 4.81 |

| 4-Chlorobutyric acid | -Cl at C4 | 4.52 |

| 3-Chlorobutyric acid | -Cl at C3 | 4.06 |

| 2-Chlorobutyric acid | -Cl at C2 | 2.84 |

| Acetic acid | - | 4.76 |

| Trichloroacetic acid | -CCl₃ | 0.65 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 2-methylsulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-8-4(5)3-9(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDASVRZONLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374961 | |

| Record name | Methyl Methanesulfonylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62020-09-1 | |

| Record name | Methyl Methanesulfonylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHANESULFONYLACETIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Methyl Methanesulfonylacetate

Synthetic Methodologies and Reaction Pathways

Preparation Methods from Mercaptopropionic Acid Derivatives

Conversion to Hydroxylamine (B1172632) Derivatives

The conversion of methyl methanesulfonylacetate into hydroxylamine derivatives represents a key functionalization pathway. This transformation is achieved by reacting this compound with hydroxylamine hydrochloride in the presence of a base, such as triethylamine. This reaction targets the ester group of the molecule, leading to the formation of a hydroxamic acid derivative, where the methoxy (B1213986) group of the ester is substituted by the hydroxylamine moiety. This process introduces a new set of functional properties to the core structure, opening avenues for further chemical modification or for use in applications where the hydroxylamine group's reactivity is desired.

Oxidation to Sulfoxide (B87167) (Methylsulphinyl) Intermediate

The synthesis of this compound often proceeds via the oxidation of a thioether precursor, specifically methyl thioglycolate. This oxidation is a stepwise process where the initial, more facile oxidation yields the corresponding sulfoxide, methyl (methylsulphinyl)acetate. researchgate.net This intermediate is then subjected to a second, more challenging oxidation step to form the final sulfone, this compound. researchgate.net

Functionalization of Methyl Acetate (B1210297) Derivatives

A key strategy for synthesizing methyl sulfones involves the direct functionalization of methyl acetate derivatives. This can be accomplished through reactions that create the pivotal carbon-sulfur bond. One such method involves the use of methanesulfonic anhydride (B1165640) (Ms2O) as a sulfonating agent. wikipedia.org In a process analogous to Friedel-Crafts reactions, Ms2O can react with suitable precursors to introduce the methylsulfonyl group. wikipedia.org This approach is advantageous as it builds the sulfone functionality onto a pre-existing acetate framework. The reaction typically requires activation, and its efficiency can be influenced by the specific substrate and reaction conditions employed.

Novel Reagents for Accessing Methyl Sulfones

Recent advancements in synthetic chemistry have led to the development of novel reagents designed to streamline the synthesis of methyl sulfones. chemrxiv.org A notable example is a reagent developed to react with various bis-nucleophiles, leading to the efficient and rapid formation of previously inaccessible heteroaromatic methyl sulfones. chemrxiv.org This strategy represents a departure from classical methods, such as the oxidation of thiomethyl groups, by employing a different disconnection logic that builds the heterocyclic ring system and incorporates the methyl sulfone group simultaneously. chemrxiv.org This approach has been demonstrated to be effective on various scales, from milligrams to multigrams, and can be adapted to create a diverse library of sulfone-containing compounds. chemrxiv.org

Reaction Conditions and Optimization

The successful synthesis of this compound and related sulfones is highly dependent on the careful control and optimization of reaction conditions. Key parameters such as temperature and solvent polarity play a determinative role in the reaction's yield, purity, and even the type of product formed.

Impact of Temperature on Reaction Yield and Purity

Temperature is a critical parameter in the synthesis of methyl sulfones. Certain synthetic routes, particularly those involving the condensation of alcohols with sodium methyl sulfinates in the presence of a Lewis acid, can be conducted efficiently at room temperature, achieving high yields of 85% to 95%. nih.gov In contrast, other methods may require elevated temperatures, such as 45–50 °C, to proceed effectively. nih.gov

The thermal stability of the products and intermediates is also a key consideration. Sulfones are generally thermodynamically more stable than their sulfinate ester isomers. In reactions where both products could potentially form, temperature can influence the product ratio, with higher temperatures potentially favoring the rearrangement of the kinetic sulfinate product to the more stable sulfone. nih.gov Therefore, precise temperature control is essential for maximizing the yield of the desired sulfone product while minimizing the formation of impurities or undesired isomers.

| Reaction Type | Reagents | Temperature | Yield | Reference |

| Sulfone Synthesis | Allyl Alcohols, Sodium Methyl Sulfinates, BF3·Et2O | Room Temp. | 85-95% | nih.gov |

| Sulfinate Synthesis | Alcohols, Sodium p-toluenesulfinate, BF3·Et2O | 45-50 °C | Not specified | nih.gov |

Role of Solvent Polarity in this compound Synthesis

The choice of solvent can have a profound impact on the reaction pathway and the final product distribution in methyl sulfone synthesis. nih.gov The polarity and nature of the solvent can dictate the reaction mechanism, for instance, by favoring either an SN1 or SN2 pathway. nih.gov

A clear example of this is seen when comparing the use of dichloromethane (B109758) (CH2Cl2) and acetic acid as solvents in the reaction of alcohols with sulfinates. In a less polar solvent like dichloromethane, the reaction may proceed through an SN1 mechanism, leading to the formation of sulfinate esters via an O-attack of the nucleophile. nih.gov However, when a more polar, protic solvent like acetic acid is used, the reaction can be shifted towards an SN2 mechanism, resulting in an S-attack by the nucleophile to form the thermodynamically more stable sulfone product directly. nih.gov This demonstrates the critical role of the solvent in controlling the regioselectivity and ultimate outcome of the synthesis.

| Solvent | Proposed Mechanism | Predominant Product | Reference |

| Acetic Acid | SN2 (S-attack) | Sulfone | nih.gov |

| Dichloromethane | SN1 (O-attack) | Sulfinate Ester | nih.gov |

Catalyst Choice and Its Effect on Reaction Efficiency

While specific literature detailing the catalyzed synthesis of this compound is not extensively available, general principles of esterification suggest that the reaction of methanesulfonylacetic acid with methanol (B129727) would likely be facilitated by an acid catalyst. The choice of catalyst is critical in driving the equilibrium towards the product and achieving high reaction efficiency. Protic acids such as sulfuric acid or p-toluenesulfonic acid are commonly employed for such transformations. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. The efficiency of the reaction would depend on the catalyst's strength, concentration, and the ability to remove water, a byproduct of the reaction.

Monitoring Reaction Progression via TLC and GC-MS

The progression of the synthesis of this compound can be meticulously monitored using standard chromatographic techniques.

Thin-Layer Chromatography (TLC): TLC offers a rapid and straightforward method for qualitative monitoring. By spotting the reaction mixture on a TLC plate alongside the starting materials (methanesulfonylacetic acid and methanol), the formation of the new product spot (this compound) and the consumption of the starting acid can be visualized. The difference in polarity between the carboxylic acid starting material and the ester product allows for clear separation on the plate.

Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative and definitive analysis, GC-MS is an invaluable tool. It separates the volatile components of the reaction mixture, and the mass spectrometer provides structural information, confirming the identity of the product. GC-MS can be used to determine the relative concentrations of reactants and products over time, allowing for the calculation of reaction kinetics and yield. The European Pharmacopoeia has recommended GC-MS for the detection of related methanesulfonate (B1217627) impurities, often after derivatization to increase volatility. google.com

Purification Techniques: Fractional Distillation and Recrystallization for High Purity

Achieving high purity of this compound is essential for its subsequent use. Based on its physical properties—a powder or crystal with a melting point between 60.0 to 63.0 °C—two primary purification techniques are applicable. tcichemicals.com

Recrystallization: This is the most probable method for purifying the solid product. The crude this compound is dissolved in a suitable hot solvent in which it is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification.

Fractional Distillation: If the crude product contains impurities with boiling points close to that of this compound, fractional distillation under reduced pressure (vacuum distillation) could be employed. This technique is particularly useful for separating liquid components but can also be used for low-melting solids by performing the distillation at a temperature above the compound's melting point.

Derivatization Chemistry of this compound

Derivatization Reactions for Analytical Applications

This compound, like other small alkyl methanesulfonates, lacks a strong chromophore, which makes its direct detection by High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection difficult and insensitive. nih.gov To overcome this limitation, pre-column derivatization is employed. This chemical modification introduces a UV-absorbing moiety into the molecule, significantly enhancing the sensitivity and feasibility of the HPLC-UV assay. nih.govnih.gov Various derivatizing agents have been explored for related methanesulfonates, including sodium N,N-diethyldithiocarbamate (DDTC). nih.gov

Use of Sodium Dibenzyldithiocarbamate (B1202937) (BDC) as Derivatization Reagent

A highly effective method for the analysis of methanesulfonates involves derivatization with Sodium Dibenzyldithiocarbamate (BDC). nih.govnih.gov This reagent reacts with the methanesulfonate ester to form a new derivative with strong UV absorption, thereby enabling sensitive detection at trace levels. nih.gov

The reaction involves the nucleophilic substitution of the methanesulfonyl group by the dibenzyldithiocarbamate anion. researchgate.netresearchgate.net The optimization of this derivatization reaction is critical for achieving reliable and reproducible analytical results. Key parameters that have been investigated include the reaction solvent, pH, temperature, and time. nih.govgoogle.com Studies on related compounds have shown that using an aqueous solution of sodium hydroxide (B78521) (NaOH) as a pH regulator can effectively prevent interference from the drug matrix and improve method recovery. nih.gov The optimal pH for the derivatization of methanesulfonates is in the neutral to slightly alkaline range of 7-8. google.com

The table below summarizes optimized reaction conditions for the derivatization of methanesulfonates using dithiocarbamate (B8719985) reagents, which are applicable to this compound.

| Parameter | Optimized Condition | Rationale / Finding | Source |

| Derivatization Reagent | Sodium Dibenzyldithiocarbamate (BDC) | Introduces a strong UV chromophore, enhancing detection sensitivity for HPLC-UV analysis. | nih.govnih.gov |

| Reaction Solvent | N,N-dimethylacetamide | Found to be an effective reaction system for the derivatization process. | google.com |

| pH of Reaction System | 7-8 | The formation of the derivative product is significantly increased at a pH of 7-8 compared to acidic conditions. | google.com |

| pH Regulator | NaOH aqueous solution | Avoids interference from the drug matrix and improves the recovery of the method. | nih.gov |

| Reaction Temperature | 80 °C | An elevated temperature is required to drive the reaction to completion within a reasonable timeframe. | nih.govgoogle.com |

| Reaction Time | 1 hour | Determined as the optimal time to ensure complete derivatization under the specified conditions. | nih.govgoogle.com |

This derivatization strategy, followed by analysis using HPLC-UV, provides a reliable and practical protocol for the determination of trace methanesulfonate impurities. nih.govresearchgate.net

pH Regulation in Derivatization Reactions

The control of pH is a critical parameter in the derivatization reactions of this compound and related compounds. The acidity of the reaction medium significantly influences the rate and extent of derivatization, as well as the formation of potential impurities.

In the context of forming sulfonate esters, highly acidic conditions are generally required. researchgate.net The formation of methyl methanesulfonate (MMS) from methanesulfonic acid (MSA) and methanol is catalyzed by the presence of a strong acid. acs.orgenovatia.com However, the neutralization of the acid with a base can dramatically reduce or even prevent the formation of these esters. researchgate.netacs.orgacs.org For instance, when a slight excess of a weak base like 2,6-lutidine is added to a mixture of MSA and methanol, the formation of MMS is not detected. researchgate.netacs.org This is because the base neutralizes the acid, preventing the protonation of the alcohol, which is a key step in the esterification mechanism. enovatia.comacs.org

The choice of base and the resulting pH of the solution are therefore crucial. A weak base was chosen in some studies because its conjugate acid would have a lower pKa, resulting in a slightly more acidic solution compared to most active pharmaceutical ingredient (API) salts, while still being basic enough to prevent sulfonate ester formation. acs.orgpqri.org In the derivatization of methyl methanesulfonate and ethyl methanesulfonate for analytical purposes, a 10% sodium hydroxide (NaOH) aqueous solution was employed as a pH regulator. This effectively prevented interference from the drug matrix and improved the recovery of the method. mdpi.com

The presence of acids weaker than sulfonic acids, such as phosphoric acid, has been shown to be ineffective in catalyzing the formation of sulfonate esters, even in the absence of water and the presence of a high concentration of the sulfonate anion. enovatia.comacs.org This further underscores the necessity of a strongly acidic environment for this particular side reaction to occur.

Optimization of Derivatization Solvents and Environments

The selection of an appropriate solvent and reaction environment is paramount for optimizing the derivatization of this compound and related sulfonate esters. The solvent not only dissolves the reactants but can also participate in the reaction and influence the reaction equilibrium.

In the formation of methyl methanesulfonate from methanesulfonic acid, methanol acts as both a reactant and a solvent. acs.orgacs.org The use of aqueous alcohols is common in pharmaceutical processes, and the presence of water in the solvent system has a significant impact on sulfonate ester formation. acs.org Even small amounts of water can dramatically reduce the formation of methyl methanesulfonate. researchgate.netacs.org This is attributed to two main factors: water competes with methanol for the proton, thereby reducing the concentration of the protonated alcohol necessary for the forward reaction, and water promotes the hydrolysis of the sulfonate ester back to the sulfonic acid and alcohol. pqri.orgresearchgate.net

For analytical derivatization, the choice of solvent is critical for achieving optimal reaction efficiency and sensitivity. In a study on the determination of methyl methanesulfonate and ethyl methanesulfonate, various solvents were tested, and acetonitrile (B52724) (ACN) was ultimately chosen as the optimal derivatization solvent. mdpi.com The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction rate.

The reaction environment, including temperature and the presence of catalysts, also plays a crucial role. Heating is often employed to increase the rate of derivatization reactions. mdpi.comsigmaaldrich.com For instance, in the derivatization of sarin, soman, and VX hydrolysates, the optimal reaction temperature was found to be 80°C for both silylation and alkylation methods. researchgate.net The reaction time is another important parameter that needs to be optimized to ensure the reaction goes to completion without causing degradation of the products. sigmaaldrich.comresearchgate.net

Furthermore, to ensure the integrity of the derivatization process, it is essential to use high-quality reagents with low moisture content, as water can hinder the reaction. sigmaaldrich.com The storage conditions of derivatization reagents should also be carefully controlled to prevent degradation. sigmaaldrich.com

Reactivity and Mechanistic Studies of Methyl Methanesulfonylacetate

Acidic Proton Chemistry and Enolate Formation

The chemical behavior of methyl methanesulfonylacetate is significantly influenced by the acidity of its α-protons and the subsequent formation of a stabilized enolate.

Acidity of Adjacent Protons Enhanced by the Sulfonyl Group

The protons on the carbon atom situated between the sulfonyl (SO₂) and ester (COOCH₃) groups in this compound exhibit notable acidity. This heightened acidity is a direct consequence of the strong electron-withdrawing nature of the adjacent methanesulfonyl group. The sulfonyl group effectively stabilizes the resulting conjugate base, an enolate, through resonance and inductive effects. This stabilization facilitates the deprotonation of the α-carbon. masterorganicchemistry.comlibretexts.org The formation of this enolate is a critical step, rendering the carbon atom nucleophilic and poised for subsequent reactions. masterorganicchemistry.comchemistryscore.com

Comparison of Reactivity with Methyl Acetoacetate (Ketone vs. Sulfonyl)

A pertinent comparison can be drawn between this compound and methyl acetoacetate, a well-known active methylene (B1212753) compound. thegoodscentscompany.com In methyl acetoacetate, the methylene group is flanked by a ketone and an ester group. In this compound, the ketone is replaced by a sulfonyl group. This substitution has a pronounced effect on the reactivity of the corresponding enolate.

The sulfonyl group is generally considered to be more strongly electron-withdrawing than a ketone group. This enhanced electron-withdrawing capacity leads to a more stabilized enolate for this compound compared to methyl acetoacetate. masterorganicchemistry.com The increased stability of the enolate has implications for its nucleophilicity. While a more stable enolate is less basic, it can also be a less reactive nucleophile in some contexts. However, the high degree of C-acidity of sulfonyl-activated methylene compounds makes them effective nucleophiles in various reactions.

Nucleophilic Substitution Reactions

The enolate of this compound, formed by deprotonation with a suitable base, is a potent carbon nucleophile. chemistryscore.com This nucleophilicity is harnessed in bimolecular nucleophilic substitution (Sₙ2) reactions. youtube.com In these reactions, the enolate attacks an electrophilic carbon center, displacing a leaving group. kau.edu.sa

A common application of this reactivity is in alkylation reactions, where the enolate reacts with an alkyl halide. chemistryscore.com This process results in the formation of a new carbon-carbon bond, appending the alkyl group to the α-carbon of the original this compound molecule. The efficiency of these Sₙ2 reactions is dependent on factors such as the nature of the alkyl halide (primary and secondary halides being more favorable) and the absence of significant steric hindrance around the electrophilic carbon. youtube.comkau.edu.sa The discovery of nucleophilic substitution reactions dates back to the work of Paul Walden in 1896. libretexts.org

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net While the direct use of this compound as a coupling partner in well-known reactions like Suzuki or Stille couplings is not extensively detailed in the provided search results, the principles of cross-coupling chemistry suggest potential applications. rsc.orgmit.edu

Generally, these reactions involve the coupling of an organometallic reagent with an organic halide or sulfonate in the presence of a metal catalyst, most commonly palladium. researchgate.netrsc.org For instance, aryl mesylates, which contain a methanesulfonyl group, have been successfully employed as electrophiles in Stille and Suzuki-Miyaura cross-coupling reactions. mit.edunih.gov This indicates the capability of the sulfonyl moiety to participate in such catalytic cycles. Given the reactivity of its enolate, it is conceivable that derivatives of this compound could be developed to act as nucleophilic partners in various cross-coupling methodologies. Research in this area has explored the use of various ligands, such as biarylphosphines, to facilitate these transformations. mit.edubeilstein-journals.org

Michael Addition Reactions

The enolate of this compound is an effective Michael donor in Michael addition reactions. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orglibretexts.org

The mechanism of the Michael addition involves the initial deprotonation of the active methylene compound to form a stabilized enolate. masterorganicchemistry.comlibretexts.org This enolate then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a new enolate intermediate, which is subsequently protonated to yield the final adduct. wikipedia.orglibretexts.org

Polyaddition Reactions Involving Active Methylene Compounds

This compound has been demonstrated to participate in polyaddition reactions with divinyl compounds, such as ethylene (B1197577) glycol diacrylate (EGDA). rsc.orgrsc.org These reactions proceed via a Michael-type polyaddition mechanism. In a study, the polymerization of this compound with EGDA was successfully conducted, resulting in the formation of a polymer, P(MMSA-EGDA). rsc.org This indicates that both active hydrogens of the methylene group in this compound can react sequentially in Michael additions. rsc.org The reaction is typically catalyzed by a base, such as an organic superbase, which facilitates the formation of the enolate. rsc.org The resulting polymers can possess interesting properties and may be amenable to further chemical modifications. rsc.org

Data Tables

Table 1: Polyaddition of Active Methylene Compounds with Ethylene Glycol Diacrylate (EGDA)

| Active Methylene Compound | Polymerization | Resulting Polymer |

| Methyl Cyanoacetate (B8463686) (MCA) | Successful | P(MCA-EGDA) |

| Malononitrile (B47326) (MN) | Successful | P(MN-EGDA) |

| This compound (MMSA) | Successful | P(MMSA-EGDA) |

| Dimethyl Malonate (DMM) | Successful | P(DMM-EGDA) |

| Benzothiazole-2-acetonitrile (BTAN) | Successful | P(BTAN-EGDA) |

| Data sourced from a study on mild polyaddition and polyalkylation based on the carbon-carbon bond formation reaction of active methylene compounds. rsc.org |

Catalysis by Organic Superbases (e.g., DBU) in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Organic superbases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have proven to be effective catalysts for this transformation involving active methylene compounds. researchgate.netresearchgate.net DBU, a strong, non-nucleophilic base, can efficiently deprotonate the active methylene group of this compound, generating a carbanion. researchgate.net This carbanion then acts as the nucleophile in the Michael addition.

The catalytic cycle begins with the deprotonation of the active methylene compound by DBU to form an enolate intermediate. This enolate then adds to the Michael acceptor (an α,β-unsaturated compound). Subsequent protonation yields the Michael adduct and regenerates the DBU catalyst, allowing it to participate in further catalytic cycles. rsc.orgmdpi.com The use of DBU is advantageous due to its high basicity and its ability to operate under mild reaction conditions. researchgate.netresearchgate.net

Research has shown that DBU effectively catalyzes the Michael addition of various active methylene compounds to different acceptors. rsc.orgresearchgate.net For instance, the addition of this compound to ethylene glycol diacrylate can be efficiently catalyzed by DBU. rsc.org

Table 1: DBU-Catalyzed Michael Addition of Active Methylene Compounds

| Active Methylene Compound | Michael Acceptor | Catalyst | Solvent | Product Yield | Reference |

| Methyl Cyanoacetate | Ethylene Glycol Diacrylate | DBU | - | High (99%) | rsc.orgscispace.com |

| Malononitrile | Ethylene Glycol Diacrylate | DBU | - | High | rsc.orgscispace.com |

| This compound | Ethylene Glycol Diacrylate | DBU | - | Good | rsc.org |

| Dimethyl Malonate | Ethylene Glycol Diacrylate | DBU | - | Good | rsc.org |

| Benzothiazole-2-acetonitrile | Ethylene Glycol Diacrylate | DBU | - | Good | rsc.org |

Polymerization of this compound in Polyaddition

The reactivity of the two active hydrogens on the methylene group of this compound allows it to participate in polyaddition reactions. rsc.org This process involves the repeated addition of the active methylene compound to a divinyl compound, leading to the formation of a polymer. rsc.org

A study demonstrated the successful polyaddition of several active methylene compounds, including this compound, with ethylene glycol diacrylate (EGDA). rsc.org The reaction was catalyzed by the organic superbase DBU. The polymerization of this compound with EGDA, termed P(MMSA-EGDA), proceeded efficiently. rsc.org The mechanism is believed to be an anionic polyaddition, where the DBU catalyst facilitates the formation of the carbanion from the active methylene compound, which then initiates the polymerization process. rsc.org

Alkylation Reactions

The active methylene group in this compound is also susceptible to alkylation reactions, where one or both of the acidic protons are replaced by alkyl groups.

Polyalkylation Based on Active Methylene Compounds

Similar to polyaddition, the presence of two active hydrogens enables this compound to undergo polyalkylation with dihaloalkane compounds. rsc.org This reaction provides a pathway to synthesize polymers through the formation of new carbon-carbon bonds via alkylation. Research has explored the polyalkylation of active methylene compounds like methyl cyanoacetate and malononitrile with various dihalogen compounds. rsc.orgscispace.com While specific studies focusing solely on the polyalkylation of this compound are less detailed in the provided results, the principle of its reactivity suggests its suitability for such polymerizations. rsc.org

Reactions with Dihalogen Compounds

The reaction of active methylene compounds with dihalogen compounds is a key step in polyalkylation. rsc.org The active methylene group, once deprotonated by a base, acts as a nucleophile and displaces the halogen atoms on the dihaloalkane in a sequential manner. This process leads to the formation of a polymer chain. The efficiency of this reaction depends on the reactivity of the active methylene compound and the dihalogen compound, as well as the reaction conditions. rsc.org

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgorganicreactions.org The active methylene group of this compound, flanked by two electron-withdrawing groups (the methylsulfonyl and the ester groups), makes it a suitable candidate for this reaction. cymitquimica.com

The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The base facilitates the deprotonation of the active methylene compound to form a stabilized enolate. This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes dehydration to form the final condensed product. wikipedia.org While the search results provide general information on the Knoevenagel condensation with various active methylene compounds, specific examples detailing the reaction with this compound are not explicitly available. wikipedia.orgorganicreactions.orgyoutube.comnih.govyoutube.com However, based on its chemical structure, this compound is expected to react in a similar fashion to other active methylene compounds like diethyl malonate or ethyl acetoacetate. cymitquimica.comwikipedia.org

Dieckmann Condensation

The Dieckmann condensation is an intramolecular organic reaction of a diester with a base to produce a β-keto ester. wikipedia.orglibretexts.org This reaction, named after the German chemist Walter Dieckmann, is fundamentally an intramolecular version of the Claisen condensation. wikipedia.orgnumberanalytics.com It is a highly effective method for forming five- and six-membered rings. wikipedia.orglibretexts.org

The reaction mechanism begins with the deprotonation of the diester at an α-position, which generates an enolate ion. libretexts.org This enolate then undergoes an intramolecular nucleophilic attack on the second ester group, leading to the formation of a cyclic enol. wikipedia.orglibretexts.org A final protonation step, typically with an acid like H₃O⁺, regenerates the β-keto ester, yielding the final product. wikipedia.org The stability of five- and six-membered rings makes them the preferred products; 1,6-diesters typically form five-membered rings, while 1,7-diesters form six-membered rings. wikipedia.orglibretexts.org

While this compound itself is not a diester and thus cannot undergo a Dieckmann condensation directly, it could be a precursor to a substrate for such a reaction. A molecule incorporating the methanesulfonylacetate structure into a larger diester framework could potentially undergo this cyclization.

Table 1: Examples of Dieckmann Condensation Substrates and Products

| Substrate | Product Ring Size | Resulting Product |

|---|---|---|

| Dimethyl adipate | 5-membered | Methyl 2-oxocyclopentane-1-carboxylate ucla.edu |

Halogenation Reactions

Halogenation reactions involve the introduction of one or more halogen atoms into a compound. In the context of compounds like this compound, the most likely site for halogenation is the α-carbon, the carbon atom situated between the carbonyl group of the ester and the sulfonyl group. This position is particularly reactive because the adjacent electron-withdrawing groups (carbonyl and sulfonyl) increase the acidity of the α-protons, facilitating their removal and subsequent substitution by a halogen.

The mechanism for the halogenation of such activated methylene compounds can proceed via an enolate intermediate under basic conditions or through an enol under acidic conditions. In a free-radical mechanism, such as the halogenation of methane, the reaction is initiated by heat or light to cleave the halogen-halogen bond, creating halogen radicals. mdpi.com These radicals then abstract a hydrogen atom, and the resulting carbon-centered radical reacts with a halogen molecule to propagate the chain. mdpi.com For a compound like this compound, base-catalyzed halogenation is a more common pathway.

Table 2: Common Halogenating Agents

| Halogenating Agent | Formula | Typical Application |

|---|---|---|

| N-Bromosuccinimide | C₄H₄BrNO₂ | Allylic and benzylic bromination, α-bromination of carbonyls |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Allylic and benzylic chlorination, α-chlorination of carbonyls |

| Sulfuryl Chloride | SO₂Cl₂ | Chlorination of alkanes, α-chlorination of carbonyls |

Reformatsky Reaction

The Reformatsky reaction is an organic reaction that utilizes an α-halo ester, a carbonyl compound (such as an aldehyde or ketone), and metallic zinc to form a β-hydroxy ester. wikipedia.orgbyjus.com Discovered by Sergey Nikolaevich Reformatsky, this reaction involves the formation of an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgbyjus.com

The reaction mechanism initiates with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orglibretexts.org The resulting organozinc compound then coordinates with the carbonyl oxygen of the aldehyde or ketone, forming a six-membered chair-like transition state. wikipedia.orglibretexts.org A subsequent rearrangement forms a new carbon-carbon bond, and an acid workup removes the zinc to yield the final β-hydroxy ester product. wikipedia.orglibretexts.org A key advantage of this reaction is that the organozinc enolates are less reactive than Grignard reagents or lithium enolates, which prevents undesired side reactions like self-condensation or addition to the ester group. wikipedia.org

This compound itself cannot participate in the Reformatsky reaction because it is not an α-halo ester. However, an α-halogenated derivative of this compound could serve as a substrate for this transformation, reacting with aldehydes or ketones in the presence of zinc.

Table 3: Components of the Reformatsky Reaction

| Component | Role | Example |

|---|---|---|

| α-Halo Ester | Source of the nucleophilic enolate | Ethyl bromoacetate (B1195939) libretexts.org |

| Carbonyl Compound | Electrophile | Acetone (B3395972), Benzaldehyde |

| Metal | Formation of the organometallic reagent | Zinc (Zn) dust wikipedia.org |

Asymmetric Synthesis Applications

Asymmetric synthesis refers to the chemical synthesis that establishes a preference for the formation of one enantiomer or diastereomer over the other.

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. harvard.edu This strategy involves attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. harvard.edu Pseudoephedrine is a well-known example of a chiral auxiliary used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and other compounds. harvard.edu

There is no specific information available from the search results detailing the use of this compound as a chiral auxiliary. For it to be used in such a strategy, it would first need to be resolved into its enantiomers or be part of a larger, chiral molecular structure.

Asymmetric induction in acyclic systems refers to the preferential formation of one diastereomer over another in a reaction involving a non-cyclic molecule that already contains a stereocenter. The existing chiral center influences the approach of reagents to a new reactive center within the same molecule, directing the formation of a new stereocenter with a specific configuration. This control is dictated by steric and electronic interactions within the transition state, as described by models such as Cram's rule, the Felkin-Anh model, and the chelation-control model.

External asymmetric induction involves the use of a chiral agent that is not covalently bonded to the substrate, such as a chiral catalyst, ligand, or solvent. This external agent creates a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. A notable example is the use of chiral Ni(II)-complexes of glycine (B1666218) Schiff bases for the asymmetric synthesis of diverse amino acids. nih.gov This method allows for high diastereoselectivity and enantioselectivity in reactions like Michael additions. nih.gov

While these strategies are fundamental to modern asymmetric synthesis, specific applications involving this compound as the substrate under external asymmetric induction conditions are not detailed in the provided search results.

Synthesis of Chiral Sulfinate Esters via Asymmetric Condensation

The synthesis of chiral sulfinate esters represents a significant area of interest in medicinal chemistry and drug discovery due to the unique physicochemical and pharmacokinetic properties of chiral sulfur compounds. nih.govresearchgate.net While achiral sulfur functional groups are common in pharmaceuticals, their chiral counterparts have been comparatively underexplored. nih.govx-mol.com The installation of sulfur stereogenic centers into drug molecules is a challenging yet promising strategy for expanding chemical space. nih.govntu.edu.sg

A noteworthy advancement in this field is the asymmetric condensation of prochiral sulfinates with alcohols, facilitated by an organocatalyst such as pentanidium. nih.govntu.edu.sg This methodology provides a direct route to enantioenriched sulfinate esters. nih.govntu.edu.sg The process has been shown to be effective for a wide array of sulfinates and bioactive alcohols, demonstrating its versatility. nih.govntu.edu.sg

The starting prochiral sulfinates can often be prepared from existing drug molecules containing sulfone or sulfonamide groups. nih.govntu.edu.sg For instance, the methylsulfone group on a compound like Etoricoxib can be converted to a sulfinate. ntu.edu.sg This late-stage functionalization highlights the potential of this method for modifying complex molecules. nih.gov The resulting chiral sulfinate esters are valuable intermediates that can be transformed into a variety of other chiral sulfur pharmacophores. nih.govntu.edu.sg

| Catalyst System | Reactants | Product | Key Features |

| Pentanidium Organocatalyst | Prochiral sulfinates and alcohols | Enantioenriched sulfinate esters | Stereoselective coupling, applicable to a wide range of substrates. nih.govntu.edu.sg |

Asymmetric Preparation of α,α-Disubstituted Unnatural Amino Acids

Unnatural α-amino acids, particularly α,α-disubstituted variants, are crucial components in the development of pharmaceuticals, peptidomimetics, and organocatalysts. nih.govkyushu-u.ac.jp Traditional synthetic routes to these compounds often rely on polar retrosynthetic disconnections and can involve stoichiometric amounts of sensitive reagents, which can limit their practicality and scalability. nih.gov

Modern strategies are continually being developed to overcome these limitations. One such approach involves the use of an α-amino acid Schiff base as a radical platform, enabling the synthesis of sterically hindered unnatural α,β-bis-tetrasubstituted-α-amino acids. kyushu-u.ac.jp Another innovative method utilizes the photoredox-mediated C–O bond activation of aliphatic alcohol oxalate (B1200264) esters as radical precursors. nih.govrsc.org In this system, a chiral glyoxylate-derived N-sulfinyl imine acts as a radical acceptor, leading to the formation of functionalized unnatural α-amino acids in an atom-economical, redox-neutral process where carbon dioxide is the only stoichiometric byproduct. nih.govrsc.org The stereochemical outcome of this radical addition is controlled by the conformation of the N-sulfinyl imine. nih.gov

The aza- researchgate.netntu.edu.sg-Wittig sigmatropic rearrangement is another powerful tool for synthesizing α,α-disubstituted-α-amino acid derivatives. rsc.org Precursors derived from common amino acids like alanine (B10760859) and valine have been shown to rearrange successfully, yielding products with two adjacent stereocenters and a synthetically useful vinyl silane (B1218182) handle. rsc.org

| Method | Key Features |

| Photoredox-Mediated C–O Bond Activation | Uses aliphatic alcohols as radical precursors and a chiral N-sulfinyl imine as a radical acceptor. nih.govrsc.org |

| Aza- researchgate.netntu.edu.sg-Wittig Rearrangement | Generates α,α-disubstituted-α-amino acid derivatives with two adjacent stereocenters. rsc.org |

| α-Amino Acid Schiff Base Platform | Enables the synthesis of sterically hindered unnatural amino acids. kyushu-u.ac.jp |

Chiral Sulfinamide-Based Ligands for Asymmetric Transition Metal Catalysis

Chiral ligands are fundamental to asymmetric transition metal catalysis, a field that plays a critical role in modern organic synthesis. researchgate.net Among the diverse array of chiral ligands, those incorporating sulfoxide (B87167) and N-sulfinyl moieties have emerged as a significant and increasingly researched class. researchgate.net

The development of novel chiral sulfinamide-based ligands has been driven by their successful application in a variety of asymmetric transformations. researchgate.net These ligands, often derived from amino alcohols, can be synthesized in a few steps without the need for a chiral auxiliary. researchgate.net The chirality at the sulfur atom is a key feature that can induce high levels of enantioselectivity in catalytic reactions.

The utility of these ligands is demonstrated in reactions such as the asymmetric C-H alkynylation for the preparation of chiral diarylmethanols. researchgate.net The design and synthesis of new sulfinamide-based ligands continue to be an active area of research, with the goal of expanding their application in asymmetric catalysis. researchgate.net

Catalytic Asymmetric Nitronate Protonation

Catalytic asymmetric protonation is a powerful strategy for the synthesis of chiral molecules. A significant development in this area is the enantioselective protonation of nitronates, which can be formed from the addition of nucleophiles like α-substituted Meldrum's acids to nitroalkenes. nih.gov

A key innovation for this transformation was the development of a new class of N-sulfinyl urea (B33335) organocatalysts where the chirality resides solely at the sulfinyl group. nih.govfigshare.com This design allows for the incorporation of a wide range of achiral diamine motifs into the catalyst structure, providing modularity and tunability. nih.govfigshare.com This methodology represents the first instance of a catalytic enantioselective addition of any nucleophile to terminally unsubstituted nitroalkenes, highlighting its novelty and importance. nih.gov

| Catalyst | Reaction | Significance |

| N-Sulfinyl urea with chirality only at sulfur | Enantioselective protonation of nitronates | First catalytic enantioselective addition to terminally unsubstituted nitroalkenes. nih.govfigshare.com |

C-C Bond Formation Reactions of Active Methylene Compounds

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, essential for the construction of molecular frameworks in medicinal chemistry, agrochemical synthesis, and the total synthesis of natural products. sigmaaldrich.com Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are particularly valuable precursors for C-C bond formation due to the increased acidity of their protons. cambridge.org

The carbonyl group is a highly effective activating group, and the deprotonation of the α-carbon of a carbonyl compound with a base generates an enolate anion. cambridge.orgvanderbilt.edu These enolates are potent nucleophiles that readily participate in alkylation reactions with alkyl halides, a fundamental C-C bond-forming transformation. cambridge.org The choice of base and reaction conditions can control whether the kinetic or thermodynamic enolate is formed, allowing for regioselective alkylation. vanderbilt.edu

The Michael reaction, or conjugate addition, is another powerful C-C bond-forming method where an active methylene compound, as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.net This reaction is widely used to create valuable building blocks for more complex structures. researchgate.net

The development of transition metal-catalyzed cross-coupling reactions has significantly advanced the field of C-C bond formation, offering milder and more selective methods. illinois.edu These reactions often involve the use of organometallic reagents, such as Grignard reagents, in conjunction with catalysts based on metals like palladium or nickel. sigmaaldrich.comillinois.edu

| Reaction Type | Description |

| Alkylation of Enolates | An enolate, generated from an active methylene compound, acts as a nucleophile to displace a leaving group on an electrophile. cambridge.orgvanderbilt.edu |

| Michael Addition | The conjugate addition of a nucleophile from an active methylene compound to an α,β-unsaturated carbonyl compound. researchgate.net |

| Transition Metal-Catalyzed Cross-Coupling | The coupling of two fragments with the aid of a transition metal catalyst. sigmaaldrich.comillinois.edu |

Applications in Total Synthesis Strategies

The C-C bond forming reactions involving active methylene compounds are frequently employed in the total synthesis of natural products and other complex target molecules. sigmaaldrich.comresearchgate.net The ability to form new carbon-carbon bonds in a controlled and predictable manner is crucial for the efficient construction of intricate molecular architectures.

For example, the alkylation of malonic esters and subsequent hydrolysis and decarboxylation is a classic strategy for the synthesis of carboxylic acids. cambridge.org The Michael reaction is also a key step in many synthetic routes, allowing for the formation of 1,5-dicarbonyl compounds and other important structural motifs. researchgate.net The versatility of these reactions makes active methylene compounds, such as this compound, valuable building blocks in the arsenal (B13267) of the synthetic organic chemist.

Computational Chemistry and Spectroscopic Analysis of Methyl Methanesulfonylacetate

Computational Modeling Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of chemical compounds with their biological activities or physicochemical properties. These models are instrumental in drug discovery and materials science for predicting the activity of new compounds, thereby saving time and resources.

In the context of related compounds, such as methyl sulfonyl acetate (B1210297) derivatives, QSAR modeling has been effectively employed to design and identify new potent inhibitors against specific biological targets. For instance, in a study targeting Schistosoma mansoni thioredoxin glutathione (B108866) reductase (SmTGR), an essential enzyme for the parasite's survival, a QSAR model was developed. This model helped in predicting the activity of newly designed compounds, leading to the identification of six potent analogues with predicted activities ranging from 6.082 to 6.765, which was an improvement over existing lead compounds. nih.govnih.gov The development of such models typically involves selecting relevant molecular descriptors and using statistical methods like multiple linear regression or machine learning algorithms like random forests to establish a predictive relationship. nih.govnih.govfrontiersin.org

Molecular Docking Studies for Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.

In a notable study involving methyl sulfonyl acetate derivatives, molecular docking was a key component of a structure-based drug design strategy against Schistosoma mansoni thioredoxin glutathione reductase (SmTGR). nih.goviiit.ac.in The process began with the retrieval of the crystal structure of SmTGR from the Protein Data Bank. nih.gov Using this structure, researchers performed docking analyses to screen databases like ChEMBL for lead compounds. This effort identified an initial compound with a significant binding score of -167.014 kcal/mol. nih.gov

Subsequently, newly designed derivatives of methyl sulfonyl acetate were docked into the active site of the same enzyme, yielding even more favorable binding scores, ranging from -169.451 to -181.579 kcal/mol. nih.gov The stability and integrity of these docked complexes were further validated through molecular dynamics simulations, confirming the potential of these derivatives as potent inhibitors. nih.gov Such studies provide critical insights into the binding modes and interactions that are essential for guiding the rational design of more effective therapeutic agents. nih.govnih.gov

Prediction of Molecular Energies and Structures

Computational chemistry provides powerful methods for predicting the energies and three-dimensional structures of molecules. Techniques such as Density Functional Theory (DFT) are frequently used to calculate optimized geometries, electronic structures, and various molecular properties. mdpi.comacs.org

For Methyl Methanesulfonylacetate, several molecular properties have been computed and are available through public databases like PubChem. nih.gov These properties give theoretical insights into the molecule's characteristics in the absence of extensive experimental data. DFT analyses have also been applied to the broader class of methyl sulfonyl acetate derivatives to underscore their structural diversity and potential applications. nih.gov

Below is a table of computationally predicted properties for this compound.

| Property Name | Property Value | Reference |

|---|---|---|

| Molecular Weight | 152.17 g/mol | Computed by PubChem 2.2 nih.gov |

| XLogP3-AA (Hydrophobicity) | -0.5 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 nih.gov |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 nih.gov |

| Exact Mass | 152.01432991 Da | Computed by PubChem 2.2 nih.gov |

| Topological Polar Surface Area | 68.8 Ų | Computed by Cactvs 3.4.8.18 nih.gov |

| Complexity | 185 | Computed by Cactvs 3.4.8.18 nih.gov |

Transition State Structures and Reaction Pathways

The study of transition state structures is fundamental to understanding reaction mechanisms, rates, and the feasibility of chemical transformations. Computational methods, particularly DFT, are used to locate transition state geometries and calculate their energies, thereby mapping out the entire reaction pathway. acs.orgacs.org

However, based on the available literature from the conducted searches, specific studies detailing the computational analysis of transition state structures and reaction pathways for this compound could not be found.

Vibrational Frequencies and Thermochemical Properties

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and elucidate molecular structure by probing the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies, aiding in the assignment of experimental spectra. nih.govresearchgate.net

The table below shows a selection of assigned vibrational modes for the anti conformer of the related compound, Methyl Methanesulfonate (B1217627), which provides insight into the types of vibrations expected for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(CH₃) | 3112 | 3030 | S-CH₃ Asymmetric Stretch |

| ν(CH₃) | 3024 | 2962 | O-CH₃ Asymmetric Stretch |

| ν(CH₃) | 3019 | 2933 | O-CH₃ Symmetric Stretch |

| ν(SO₂) | 1396 | 1360 | SO₂ Asymmetric Stretch |

| ν(SO₂) | 1208 | 1175 | SO₂ Symmetric Stretch |

| ρ(CH₃) | 1004 | 998 | S-CH₃ Rocking |

| ν(C-O) | 980 | 972 | C-O Stretch |

| ν(S-O) | 856 | 855 | S-O Stretch |

| ν(S-C) | 787 | 782 | S-C Stretch |

| δ(SO₂) | 573 | 570 | SO₂ Bending |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Functional Group Identification (¹H and ¹³C NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for determining the structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Despite the importance of this technique, a search of publicly available scientific databases and literature did not yield specific, experimentally determined ¹H and ¹³C NMR spectral data for this compound (CAS 62020-09-1). While NMR data exists for related structures like methyl acetate researchgate.net and various other esters and sulfonates, rsc.orghmdb.canih.gov this information is not directly applicable for the definitive characterization of the title compound. Therefore, a data table for its NMR chemical shifts cannot be provided at this time.

X-ray Crystallography for Molecular Geometry and Stereochemistry Resolution

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about bond lengths, bond angles, and stereochemistry. For a compound like this compound, which exists as a white to pale-yellow crystalline powder, this method would be ideal for resolving its molecular geometry. sigmaaldrich.com

However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray structure for this compound. Therefore, detailed experimental data on its crystal lattice, unit cell parameters, and the precise bond lengths and angles of the molecule are not available at this time. In the absence of experimental data, computational modeling could provide theoretical insights into its geometry.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion and Fragmentation Patterns

High-resolution electrospray ionization mass spectrometry (ESI-MS) is a vital tool for determining the accurate mass of a molecule and studying its fragmentation patterns, which aids in structural elucidation. ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]+ or other adducts with minimal fragmentation, allowing for precise molecular weight determination. google.com The exact mass of this compound is 152.01433 g/mol . journalejmp.com

When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) can be used to fragment the molecular ion, providing valuable structural information. For this compound, fragmentation would likely occur at the ester linkage and around the sulfonyl group. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH3) or the entire ester group. googleapis.com Cleavage adjacent to the sulfonyl group could also be expected.

Despite the utility of this technique, specific studies detailing the high-resolution ESI-MS fragmentation patterns for this compound are not available in the reviewed scientific literature. As such, a detailed data table of its characteristic fragment ions cannot be provided.

Thin-Layer Chromatography (TLC) for Monitoring Reaction Progression

Thin-layer chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction by separating components of a mixture based on polarity. mdpi.com In the synthesis of a compound or in reactions where this compound is a reactant, TLC can be used to track the consumption of starting materials and the formation of products over time.

The general procedure involves spotting the reaction mixture onto a TLC plate (typically coated with polar silica (B1680970) gel) alongside spots of the pure starting material(s) and sometimes a "co-spot" containing both the reaction mixture and the starting material. google.com The plate is then developed in a suitable solvent system. The separation of spots, visualized typically under UV light or with a chemical stain, allows for a qualitative assessment of the reaction's progress. mdpi.com A reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. mdpi.com

While TLC is a standard technique for such monitoring, specific research findings detailing the retention factor (Rf) values and optimal solvent systems for the analysis of this compound are not extensively documented in the available literature. The choice of eluent would depend on the specific reactants and products involved in the transformation being monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) for Optimization and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a premier analytical method for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. This technique is highly suitable for assessing the purity of this compound and for optimizing reaction conditions to maximize its yield and purity.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated as it passes through a capillary column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each component. The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram. Commercial suppliers often report purity levels greater than 98.0% as determined by GC.

GC-MS is also invaluable for identifying potential impurities, such as residual starting materials or by-products from a synthesis. While GC-MS is a standard method for purity assessment, detailed studies on the optimization of synthetic routes for this compound using GC-MS are not widely published.

Table 1: GC-MS Parameters for Analysis of Related Sulfonate Esters This table provides a general example of GC-MS conditions used for analyzing related compounds, as specific methods for this compound are not detailed in the literature.

| Parameter | Typical Value |

|---|---|

| Column | DB-WAX or similar |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~200-250 °C |

| Oven Program | Ramped temperature program (e.g., initial hold at 100°C, then ramp to 220°C) |

| Detector | Mass Spectrometer (Electron Ionization - EI) |

| Acquisition Mode | Full Scan or Selective Ion Monitoring (SIM) |

Source: General parameters adapted from methods for alkyl methanesulfonates.

High-Performance Liquid Chromatography (HPLC) for Purity Validation and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable, and it is widely used for purity validation and quantitative analysis in pharmaceutical and chemical industries.

For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The compound's purity can be validated by the presence of a single major peak, with the area of any other peaks representing impurities. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. HPLC methods can be validated according to ICH guidelines to ensure specificity, linearity, precision, and accuracy.

While HPLC is an essential tool for quality control, published and validated methods specifically for the quantitative analysis and purity validation of this compound are not readily found in the scientific literature. The development of such a method would involve optimizing parameters like the column, mobile phase composition, flow rate, and detector wavelength.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of Methyl Methanesulfonylacetate in Advanced Chemical Research

Building Block in Complex Molecule Formation

Methyl methanesulfonylacetate serves as a versatile building block in organic synthesis. tcichemicals.comcymitquimica.com Its chemical structure, which contains both a methyl ester and a methanesulfonyl group, provides two reactive sites for constructing more complex molecules. cymitquimica.com The presence of the methanesulfonyl group makes the adjacent methylene (B1212753) protons acidic, allowing the compound to participate in a variety of carbon-carbon bond-forming reactions. This reactivity makes it a useful C1 building block, a class of simple molecules that chemists use to introduce single carbon atoms into a larger molecular framework. diva-portal.org

The utility of such compounds is highlighted by its ethyl ester analog, ethyl methylsulfonylacetate, which is also an active methylene compound used in the synthesis of various heterocyclic systems, including thiophenecarboxylates and chromenones. sigmaaldrich.com The strategic placement of the ester and sulfonyl groups in this compound allows for the generation of diverse molecular architectures, making it a valuable intermediate for synthetic chemists. cymitquimica.com

Pharmaceutical Research and Medicinal Chemistry

In the realms of pharmaceutical research and medicinal chemistry, the utility of this compound is primarily as an intermediate in the synthesis of more complex, biologically active compounds. cymitquimica.comfishersci.fi While the compound itself is not typically the final active pharmaceutical ingredient (API), its structural framework is incorporated into larger molecules designed for therapeutic purposes. fishersci.fi Furthermore, the broader class of compounds characterized by the methylsulfonyl functional group has been a subject of investigation for potential antimicrobial effects.

This compound is utilized as an intermediate in the synthesis of pharmaceuticals. fishersci.fi Its chemical reactivity allows it to be a starting point for building molecules that may become active pharmaceutical ingredients. cymitquimica.comfishersci.fi The structure is amenable to various chemical transformations, enabling the creation of a wide range of derivatives, which is a key aspect of medicinal chemistry and drug discovery. cymitquimica.com

The methylsulfonyl group is a key structural motif in a variety of compounds that have been evaluated for antimicrobial properties. Researchers have synthesized and tested numerous molecules containing this group to explore their potential as antibacterial and antifungal agents. nih.govresearchgate.net

Compounds containing the methylsulfonyl moiety have been prepared and assessed for their activity against a spectrum of gram-positive and gram-negative bacteria. nih.gov For instance, certain sulfones derived from nitrofurans were synthesized to test their antibacterial capabilities. nih.gov Similarly, novel 4-thiazolidinones featuring a 1-(methylsulfonyl) piperidine (B6355638) structure were synthesized and screened for their effects on pathogenic microorganisms, displaying a good level of antimicrobial activity. researchgate.net Research has also extended to antifungal properties, with some sulfur derivatives of quinolinium salts showing activity against the yeast Candida albicans. mdpi.com

The methylsulfonyl functional group is present in various molecular structures that have shown inhibitory effects against specific and often resilient pathogens. Notably, significant research has focused on agents effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and the fungal pathogen Candida albicans.

| Compound Class / Molecule | Target Pathogen | Summary of Research Findings | Citations |

|---|---|---|---|

| Nitroazetidines | Staphylococcus aureus | A series of densely functionalized 2-methylideneazetidines, designed as vinylogs of sulfonamides, were found to be potent antibacterial agents against Gram-positive bacteria, including three strains of S. aureus. | nih.gov |

| Sulfonamide Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Novel sulfonamides are considered a privileged scaffold for developing new antistaphylococcal agents, with various derivatives showing activity against MRSA. | nih.gov |

| Quinolinium Salt Derivatives | Staphylococcus aureus, Candida albicans | Sulfur derivatives of quinolinium salts, particularly those with benzylthio and benzoylthio substituents, demonstrated significant activity against Gram-positive bacteria, including S. aureus, and high activity against Candida albicans. | mdpi.com |

| Methylsulfonylmethane (MSM) | Methicillin-resistant Staphylococcus aureus (MRSA) | While MSM itself did not show direct killing effects on MRSA, it was found to protect against MRSA-induced sepsis in a mouse model through immunomodulation, rather than direct antibacterial action. | nih.gov |

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency of lead compounds. For methylsulfonyl-containing compounds and related sulfur-based molecules, research has identified correlations between specific functional groups and their resulting antibacterial efficacy.

Anti-inflammatory Properties

There is a significant lack of direct scientific evidence detailing the anti-inflammatory properties of this compound. While the compound has been identified as a constituent of some plant species known for their anti-inflammatory effects, research has not yet isolated or confirmed this activity as being a direct result of this compound.

Modulation of Immune Responses

No specific studies were found that investigate the modulation of immune responses by this compound.

Downregulation of COX-2 Expression

There is no available research demonstrating that this compound downregulates the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Suppression of iNOS Expression

Scientific literature lacks data on the ability of this compound to suppress the expression of inducible Nitric Oxide Synthase (iNOS), another critical mediator of inflammation.

Modulation of MAPK Signaling Pathways

The role of this compound in the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in cellular responses to a variety of stimuli, has not been documented in the available scientific research.

Role in Developing Novel Drug Candidates

While this compound has been mentioned in patent literature as a reagent in chemical synthesis, there is a lack of published research exploring its potential as a lead compound or intermediate in the development of novel drug candidates. googleapis.com

Synthesis of Chiral Intermediates

No specific methodologies or applications have been reported in the scientific literature regarding the use of this compound in the synthesis of chiral intermediates for pharmaceuticals or other advanced materials.

Methyl Sulfones in Medicinal Chemistry